N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
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Overview
Description
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14FN5O3S and its molecular weight is 351.36. The purity is usually 95%.
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Scientific Research Applications
Thermal Infrared Measurement for Plant Ecosystem Health
One study involved the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, showcasing their herbicidal activity across a broad spectrum of vegetation at low application rates. This highlights the potential use of such compounds in agricultural sciences and ecosystem management by affecting plant growth, which could be indirectly related to the broader family of chemicals to which your compound belongs (Moran, 2003).
Anticancer and PI3K Inhibition
Another study modified a structurally similar compound by replacing an acetamide group with an alkylurea moiety, resulting in several derivatives with potent antiproliferative activities against human cancer cell lines and reduced toxicity. These compounds were evaluated for their inhibitory activity against PI3Ks and mTOR, suggesting their potential as anticancer agents (Wang et al., 2015).
Herbicidal Activities
Research on the metabolism of flumetsulam, a compound related to the one , in various crops such as wheat, corn, and barley, revealed insights into the degradation pathways and potential environmental impacts of such chemicals. Understanding these metabolic pathways is crucial for developing safer and more effective herbicides (Frear et al., 1993).
Anti-Asthmatic Activities
A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides was synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, showcasing potential therapeutic applications in respiratory diseases such as asthma (Kuwahara et al., 1997).
Structural and Spectroscopic Studies
Another study conducted structural and spectroscopic analyses of nimesulidetriazole derivatives, providing insights into the effect of substitution on supramolecular assembly. These findings have implications for the design of novel compounds with specific physical and chemical properties (Dey et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the c-MET receptor tyrosine kinase . This receptor plays a critical role in human oncogenesis and tumor progression .
Mode of Action
The compound interacts with the c-MET receptor, inhibiting its function . This inhibition can prevent the growth of tumors that are dependent on the c-MET pathway for their proliferation .
Biochemical Pathways
The compound affects the c-MET signaling pathway . By inhibiting the c-MET receptor, it disrupts the signaling that promotes tumor growth and progression .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The primary result of the compound’s action is the inhibition of tumor growth in c-MET dependent tumor models . This can potentially lead to a decrease in tumor size and a slowdown in tumor progression .
Action Environment
The action of the compound can be influenced by various environmental factors. The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3S/c1-24(21,22)16-8-9-23-13-7-6-12-17-18-14(20(12)19-13)10-2-4-11(15)5-3-10/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCFQOUIUJINGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.